molecular formula C15H17Cl2N3O2S2 B2965848 2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215545-42-8

2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2965848
CAS No.: 1215545-42-8
M. Wt: 406.34
InChI Key: OZAFUOUBNRBDIE-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[2,3-c]pyridine core substituted with a 5-chlorothiophene-2-carboxamido group at position 2, an ethyl group at position 6, and a carboxamide at position 3, with a hydrochloride counterion enhancing solubility. The 5-chloro substituent on the thiophene ring may modulate electronic properties and binding interactions, while the ethyl group could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S2.ClH/c1-2-19-6-5-8-10(7-19)23-15(12(8)13(17)20)18-14(21)9-3-4-11(16)22-9;/h3-4H,2,5-7H2,1H3,(H2,17,20)(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAFUOUBNRBDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1215545-42-8) is a novel synthetic derivative belonging to the class of thiophene-containing compounds. This article delves into its biological activity, highlighting mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17Cl2N3O2S2C_{15}H_{17}Cl_{2}N_{3}O_{2}S_{2} with a molecular weight of 406.4 g/mol. The structural features include a thiophene ring substituted with a chlorine atom and an amide functional group, which are crucial for its biological interactions.

PropertyValue
CAS Number1215545-42-8
Molecular FormulaC15H17Cl2N3O2S2
Molecular Weight406.4 g/mol
Physical StateSolid (assumed)

Research indicates that compounds similar to this derivative exhibit diverse biological activities primarily through the following mechanisms:

  • Platelet Aggregation Inhibition : Similar compounds have shown effectiveness in inhibiting platelet aggregation induced by various agents such as adenosine diphosphate and thrombin. This property suggests potential applications in preventing thrombotic diseases .
  • Antitumor Activity : Preliminary studies indicate that the compound may possess antitumor properties. Its structural similarity to other tetrahydrothieno derivatives has been linked to apoptotic effects in cancer cell lines.
  • Anti-inflammatory Effects : The presence of thiophene rings often correlates with anti-inflammatory activities, which could be explored further in this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Platelet Aggregation : A study involving ticlopidine (a structurally related compound) demonstrated significant inhibition of pulmonary metastasis in rodent models through platelet aggregation inhibition. This suggests that derivatives of thieno[2,3-c]pyridine may also exhibit similar effects when tested .
  • Cancer Cell Line Studies : Investigations into the effects of related thiophene derivatives on various cancer cell lines have revealed insights into their mechanisms of inducing apoptosis and inhibiting cell proliferation. These findings underline the potential therapeutic applications of this compound in oncology.

Biological Activity Summary Table

Activity TypeRelated CompoundsObserved Effects
Platelet AggregationTiclopidineInhibition of aggregation and metastasis
AntitumorTetrahydrothienosInduction of apoptosis in cancer cells
Anti-inflammatoryThiophene derivativesReduction in inflammatory markers

Comparison with Similar Compounds

Substituent Analysis

  • Target Compound :

    • Position 2 : 5-Chlorothiophene-2-carboxamido.
    • Position 6 : Ethyl group.
    • Position 3 : Carboxamide.
    • Counterion : Hydrochloride.
  • Compound from (CAS:1215843-59-6): Position 2: 2-Phenoxyacetamido. Position 6: Ethyl group. Position 3: Carboxamide. Counterion: Hydrochloride.
  • Compound from (CAS:1171076-68-8) :

    • Position 2 : 1-(4-Chlorophenyl)cyclopentanecarboxamido.
    • Position 6 : Acetyl group.
    • Position 3 : Carboxamide.
    • Key Difference : The acetyl group at position 6 and bulky cyclopentane-carboxamido substituent may enhance metabolic stability but reduce solubility compared to the ethyl group in the target compound .

Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₆H₁₉ClN₃O₂S₂·HCl ~433.9* 5-Chlorothiophene-2-carboxamido, ethyl, carboxamide, hydrochloride
CAS:1215843-59-6 () C₂₂H₂₆ClN₃O₃S·HCl ~488.4 Phenoxyacetamido, ethyl, carboxamide, hydrochloride
CAS:1171076-68-8 () C₂₂H₂₄ClN₃O₃S 446.0 4-Chlorophenylcyclopentanecarboxamido, acetyl, carboxamide

*Calculated based on structural formula.

Functional Group Contributions

Thiophene Modifications

The target compound’s 5-chloro substituent on the thiophene ring contrasts with 2-amino-3-benzoylthiophenes studied in . While 4-position alkylation in thiophene derivatives enhances adenosine A1 receptor binding, 5-position substitutions (e.g., chloro) may have minimal direct activity effects but improve stability or pharmacokinetics . The carboxamido linkage in the target compound introduces hydrogen-bonding capability absent in benzoyl-based analogs.

Ethyl vs. Acetyl Groups

The ethyl group at position 6 in the target compound and CAS:1215843-59-6 likely increases lipophilicity compared to the acetyl group in CAS:1171076-68-6. Acetylation could enhance metabolic oxidation susceptibility, reducing half-life .

Research Findings and Implications

Key Observations

Substituent Position Matters : 4-position substitutions on thiophene (e.g., methyl in PD 81,723 from ) enhance receptor binding, whereas 5-position chloro in the target compound may optimize stability without sacrificing affinity .

Counterion Effects : Hydrochloride salts improve solubility, critical for in vivo efficacy, as seen in the target compound and CAS:1215843-59-6 .

Metabolic Considerations : Ethyl groups may confer longer half-lives than acetylated analogs due to reduced oxidative metabolism .

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